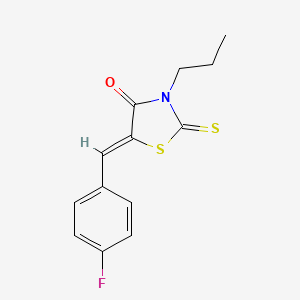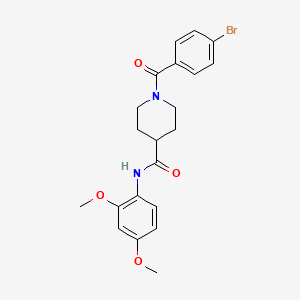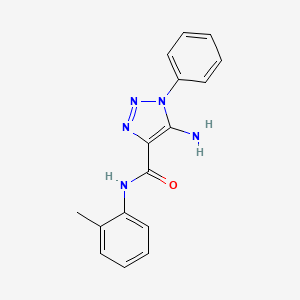
5-(4-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-(4-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiazolidinones, which are known to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 5-(4-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve multiple pathways. In cancer cells, the compound has been shown to induce apoptosis through the activation of caspase-3 and the downregulation of anti-apoptotic proteins. In inflammation, it has been shown to inhibit the NF-κB pathway and reduce the expression of pro-inflammatory cytokines. In diabetes, it has been shown to activate the AMPK pathway and increase glucose uptake in skeletal muscle cells.
Biochemical and Physiological Effects:
5-(4-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines, alleviate inflammation, and protect against tissue damage. In diabetes, it has been shown to improve insulin sensitivity, increase glucose uptake, and reduce blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. It has also been shown to have low toxicity and high selectivity for cancer cells, inflammation, and diabetes. However, there are also some limitations to using this compound in lab experiments. It may have limited solubility in certain solvents, which can affect its bioavailability. It may also have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of 5-(4-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.
Applications De Recherche Scientifique
5-(4-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and diabetes. In cancer research, the compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation in animal models. In diabetes research, it has been shown to improve insulin sensitivity and glucose uptake in vitro and in vivo.
Propriétés
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS2/c1-2-7-15-12(16)11(18-13(15)17)8-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELFDYWIEGLMHP-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4775015.png)
![methyl 3-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4775024.png)
![N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4775031.png)
![methyl 3-(2-chlorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4775037.png)
![{[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4775050.png)
![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4775060.png)

![7-(2-methoxyethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4775071.png)
![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4775079.png)

![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-butylhydrazinecarboxamide](/img/structure/B4775094.png)
![2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4775098.png)
